3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

Description

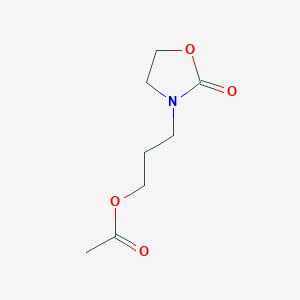

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate (CAS 87010-30-8) is a heterocyclic organic compound featuring a 2-oxazolidinone core substituted with a 3-hydroxypropyl group and an acetylated hydroxyl moiety. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, notably Ifosfamide (a chemotherapeutic alkylating agent) and its analogs . Its structural complexity, combining an oxazolidinone ring with hydroxypropyl and acetate functionalities, enables versatile reactivity in medicinal chemistry.

Santa Cruz Biotechnology lists the compound with a molecular weight of 322.1 g/mol (C15H19N3O5) and provides it in 500 mg quantities for research purposes . While its direct biological activity remains underexplored, its role in synthesizing bioactive molecules underscores its industrial significance.

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSMGMTPGFFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455767 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87010-30-8 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthesis Pathway

The most widely reported method for synthesizing 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate involves the reaction of 2-oxazolidinone with 3-bromopropyl acetate in the presence of sodium hydride (NaH) as a base. This procedure, detailed by Paci et al., proceeds via a two-step mechanism:

-

Stage 1 : Deprotonation of 2-oxazolidinone by NaH in anhydrous N,N-dimethylformamide (DMF) at 50°C for 1 hour, generating a reactive alkoxide intermediate.

-

Stage 2 : Nucleophilic substitution of 3-bromopropyl acetate by the alkoxide, followed by heating at 50°C for 2 hours to complete the reaction.

The overall reaction achieves an 82% yield, with the product isolated after standard workup procedures (extraction with ethyl acetate, washing with brine, and drying over sodium sulfate).

Mechanistic Considerations

The reaction’s success relies on the ability of NaH to deprotonate the secondary amine of 2-oxazolidinone, forming a resonance-stabilized alkoxide. This intermediate attacks the electrophilic carbon of 3-bromopropyl acetate, displacing bromide and forming the desired product. Side reactions, such as hydrolysis of the bromoester or overalkylation, are minimized by maintaining anhydrous conditions and controlled stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF is the solvent of choice due to its high polarity and ability to solubilize both NaH and the reactants. Elevated temperatures (50°C) accelerate the reaction but require careful monitoring to prevent decomposition of the base or starting materials. Lower temperatures (e.g., room temperature) result in incomplete conversion, as observed in analogous oxazolidinone alkylations.

Role of the Base

Sodium hydride is critical for generating the alkoxide nucleophile. Alternatives like lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) have been tested in related syntheses but often lead to side reactions, such as hydrolysis of the acetate group or reduced yields. The use of NaH in a 1:1 molar ratio with 2-oxazolidinone ensures complete deprotonation without excess base complicating the workup.

Substrate Stoichiometry

A slight excess of 3-bromopropyl acetate (1.2 equivalents) is employed to drive the reaction to completion. Higher excesses risk di-alkylation, while sub-stoichiometric amounts leave unreacted 2-oxazolidinone, complicating purification.

Workup and Purification Strategies

Extraction and Washing

Post-reaction, the mixture is partitioned between ethyl acetate and aqueous HCl to neutralize residual NaH. The organic layer is washed sequentially with saturated NaHCO₃ and brine to remove acidic byproducts and unreacted starting materials. This step is consistent with protocols for analogous oxazolidinone derivatives.

Chromatographic Purification

Column chromatography on silica gel (eluent: 20–35% ethyl acetate in hexane) is used to isolate the product in high purity (>95%). This method aligns with general practices for polar heterocycles, ensuring removal of trace impurities such as unreacted 3-bromopropyl acetate or dimeric byproducts.

Analytical Characterization

Spectroscopic Data

While specific spectral data for this compound are not provided in the cited sources, analogous oxazolidinones exhibit characteristic signals in NMR:

Purity and Yield Assessment

The reported 82% yield is determined by gravimetric analysis after purification. High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, particularly to quantify residual DMF or bromide ions.

Comparative Analysis of Synthetic Methods

This table highlights the superiority of NaH/DMF systems in achieving higher yields compared to milder bases like K₂CO₃, albeit with stricter anhydrous requirements .

Chemical Reactions Analysis

Types of Reactions: Sulfosalicylic acid undergoes various chemical reactions, including:

Precipitation Reactions: It is commonly used to precipitate proteins from solutions, particularly in urine tests.

Complexation Reactions: Sulfosalicylic acid can form complexes with metal ions, such as iron (Fe³⁺), which is used in photometric determinations.

Common Reagents and Conditions:

Precipitation: The reagent used is typically a 3% solution of sulfosalicylic acid in water.

Complexation: The reaction with metal ions is usually carried out in an acidic medium (pH 1.8 - 2.5) to form colored complexes.

Major Products Formed:

Precipitation: The major product is the precipitated protein.

Complexation: The major product is the metal-sulfosalicylic acid complex, such as the Fe³⁺-sulfosalicylic acid complex.

Scientific Research Applications

Antibacterial Applications

Oxazolidinones as Antibacterial Agents

Oxazolidinones, including derivatives like 3-(3-Hydroxypropyl)-2-oxazolidinone acetate, have been recognized for their potent antibacterial properties. They are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts the translation process .

Case Study: Development of Oxazolidinone Derivatives

A study explored a series of oxazolidinone compounds designed to enhance their antibacterial efficacy against resistant strains. The research highlighted the structural modifications that improved their activity against various pathogens, demonstrating the potential for this compound to be optimized further for therapeutic use .

Inhibitors of Norovirus Protease

Targeting Norovirus

Recent investigations have identified oxazolidinone derivatives as promising inhibitors of norovirus 3CL protease, a critical enzyme in the viral replication cycle. The design of these inhibitors incorporates the oxazolidinone ring to optimize binding interactions with the protease, showcasing potential therapeutic avenues for treating norovirus infections .

Research Findings

In vitro studies demonstrated that specific oxazolidinone derivatives exhibited low micromolar inhibitory concentrations against norovirus protease, indicating their potential as antiviral agents. The structure-activity relationship (SAR) studies provided insights into how modifications can enhance efficacy and selectivity .

Material Science Applications

Polymeric Materials

Oxazolidinone compounds have also been investigated for their applications in polymer chemistry. The unique chemical structure allows for the synthesis of polymers with desirable properties such as increased thermal stability and mechanical strength. These materials can be utilized in various industrial applications, including coatings and adhesives.

Table: Properties of Oxazolidinone-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Biodegradability | Variable |

| Application Areas | Coatings, Adhesives |

Asymmetric Catalysis

Chiral Ligands in Catalysis

Compounds containing oxazolidinone rings are increasingly being used as chiral ligands in asymmetric catalysis. Their ability to facilitate enantioselective reactions has made them valuable in synthesizing pharmaceuticals and fine chemicals .

Research Insights

Studies have demonstrated that oxazolidinone-based ligands can significantly enhance reaction yields and selectivity in various catalytic processes, highlighting their versatility and importance in synthetic organic chemistry .

Mechanism of Action

Sulfosalicylic acid exerts its effects primarily through its ability to precipitate proteins. The sulfonic acid group interacts with the protein molecules, causing them to aggregate and precipitate out of solution. This property is utilized in urine tests to detect the presence of proteins, which is indicative of various medical conditions .

Comparison with Similar Compounds

(R)-(3-(6-Morpholinopyridin-3-yl)-2-oxooxazolidin-5-yl) Methyl Acetate

- Structure: Shares the 2-oxazolidinone core but incorporates a morpholinopyridinyl substituent instead of a hydroxypropyl group.

- Synthesis : Prepared via acetylation of precursor alcohols using acetyl chloride and DMAP/EDCI, yielding 72% after purification .

- Properties :

- Applications: Studied for antibacterial and anthelmintic activity, diverging from the synthetic utility of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate .

Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate

- Structure: Contains a 3-ylideneoxindole scaffold with an acetate ester, lacking the oxazolidinone ring.

- Reactivity: Acts as a precursor in organocatalyzed asymmetric Michael additions and cycloadditions .

- Applications: Used in natural product synthesis, contrasting with the pharmaceutical focus of this compound .

Zolmitriptan (5-HT1B/1D Receptor Agonist)

- Structure: Features a 2-oxazolidinone ring fused to an indole system, with a dimethylaminoethyl substituent.

Physicochemical and Functional Comparisons

Research Findings and Data Gaps

- Synthetic Efficiency: The acetylation method for this compound (similar to ) is well-established, but its optimization (e.g., catalyst selection) remains understudied.

- Biological Data: Limited toxicological or pharmacokinetic studies exist for this compound, unlike Zolmitriptan, which has extensive clinical data .

- Comparative Reactivity: The hydroxypropyl group may enhance solubility compared to morpholinopyridinyl analogs, impacting drug formulation .

Biological Activity

3-(3-Hydroxypropyl)-2-oxazolidinone acetate (CAS No. 87010-30-8) is a compound belonging to the oxazolidinone class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the reaction of dimethylenecyclourethane with sodium hydride in N,N-dimethylformamide, followed by the introduction of 3-bromopropyl acetate under heating conditions. This method yields a product with a molecular formula of CHNO and a molecular weight of 187.19 g/mol .

Biological Activity Overview

The biological activity of this compound is largely attributed to the oxazolidinone core structure, which is known for various pharmacological effects:

- Antimicrobial Activity : Oxazolidinones, including derivatives of this compound, have been shown to possess significant antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against Gram-positive bacteria .

- Anticancer Potential : Recent studies indicate that oxazolidinone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human tumor cell lines such as MCF-7 and HeLa, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The mechanism of action for this compound involves interaction with various molecular targets:

- Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts the translation process in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death .

- Enzyme Inhibition : The oxazolidinone framework has been linked to the inhibition of enzymes such as factor Xa and aldose reductase, which are involved in critical biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits factor Xa and aldose reductase |

Case Study: Anticancer Activity

A study evaluating various oxazolidinone derivatives demonstrated that specific compounds could significantly reduce cell viability in MCF-7 breast cancer cells. The IC values were found to be around 17.66 µM for MCF-7 cells, indicating potent anticancer activity. The study also highlighted that treatment led to G1 phase arrest and increased levels of ROS, suggesting a clear apoptotic pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.